

An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate

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Compound of Interest

Compound Name: Methyl 4-amino-2,6-difluorobenzoate

Cat. No.: B071006

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Core Compound Identity and Properties

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with the CAS Number 191478-99-6.[1] It serves as a crucial building block in medicinal chemistry, particularly in the development of targeted protein degraders.[2] Its chemical structure and key properties are summarized below.

Property	Value	Source
CAS Number	191478-99-6	[1]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[1]
Molecular Weight	187.14 g/mol	[1]
IUPAC Name	methyl 4-amino-2,6-difluorobenzoate	[1]
Physical Form	Solid	
Solubility	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 4-amino-2,6-difluorobenzoate** is not readily available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to:

- N-H stretching vibrations of the primary amine.
- C=O stretching of the ester group.
- C-F stretching vibrations.
- Aromatic C-H and C=C stretching.

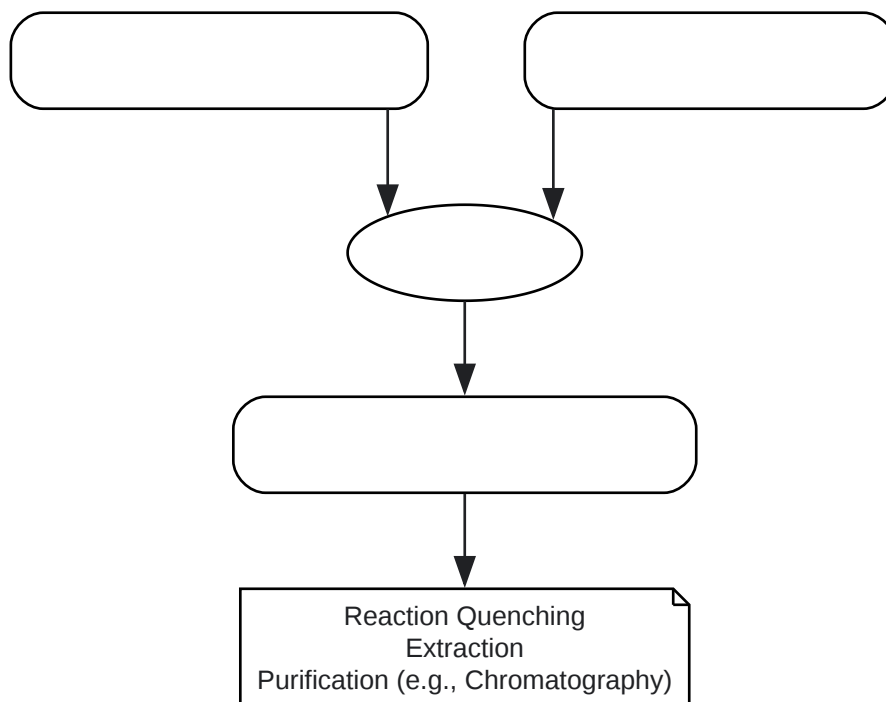
Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (187.14 g/mol).

Experimental Protocols

While a specific, detailed synthesis protocol for **Methyl 4-amino-2,6-difluorobenzoate** is not widely published, a general approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.

General Synthesis Workflow



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Caption: Plausible synthetic workflow for **Methyl 4-amino-2,6-difluorobenzoate**.

Methodology:

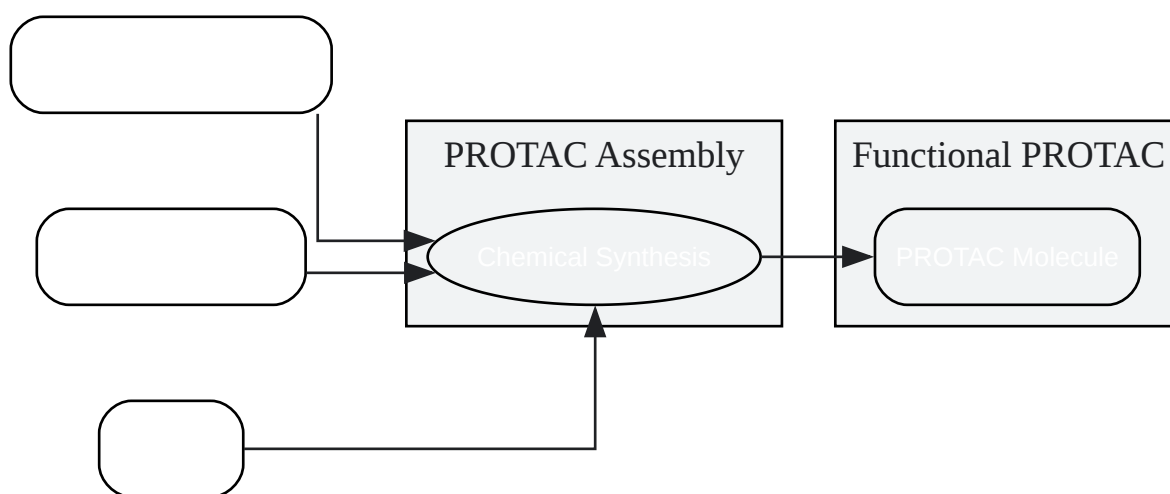
- **Reaction Setup:** 4-amino-2,6-difluorobenzoic acid would be dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- **Catalysis:** A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is typically added to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
- **Reaction Conditions:** The reaction mixture is heated under reflux for a period of time, which is monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.
- **Work-up and Purification:** Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl

acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel.

Applications in Drug Development: A Key Building Block for PROTACs

Methyl 4-amino-2,6-difluorobenzoate is classified as a "Protein Degradator Building Block," indicating its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Relationship in PROTAC Assembly



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Caption: Conceptual workflow for the assembly of a PROTAC molecule.

The amino group of **Methyl 4-amino-2,6-difluorobenzoate** provides a reactive handle for its incorporation into the linker component of a PROTAC. The difluoro-substituted phenyl ring can offer several advantages:

- **Modulation of Physicochemical Properties:** The fluorine atoms can influence the solubility, metabolic stability, and cell permeability of the final PROTAC molecule.

- **Structural Rigidity:** The aromatic ring provides a rigid scaffold, which can be important for maintaining the optimal orientation of the two ligands for efficient ternary complex formation.
- **Vectorial Exit:** The substitution pattern can be used to direct the exit vector of the linker from the ligand binding pocket.

While specific examples of PROTACs containing **Methyl 4-amino-2,6-difluorobenzoate** are not yet prevalent in publicly available literature, its availability as a building block suggests its use in ongoing and future drug discovery programs aimed at targeted protein degradation. This strategy is being explored for a wide range of diseases, including cancers and neurodegenerative disorders, by targeting proteins that are otherwise difficult to inhibit with traditional small molecules.

Signaling Pathway Context

The ultimate biological effect of a PROTAC containing this building block would depend on the protein of interest it is designed to degrade. By degrading a specific protein, the PROTAC can effectively shut down a signaling pathway that is aberrantly activated in a disease state.

Targeted Protein Degradation Signaling Cascade

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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References

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